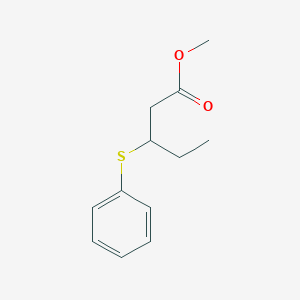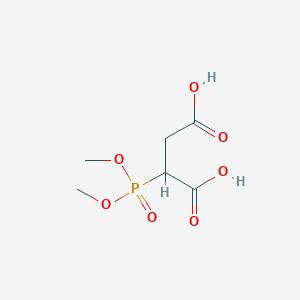
1-Bromoethyl carbonobromidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromoethyl carbonobromidate is an organic compound with the molecular formula C₃H₄Br₂O₂ . It is a derivative of carbonobromidic acid and is characterized by the presence of both bromine and carbonyl functional groups. This compound is of interest in various chemical reactions and applications due to its unique reactivity and properties.
準備方法
Synthetic Routes and Reaction Conditions
1-Bromoethyl carbonobromidate can be synthesized through the reaction of carbonobromidic acid with 1-bromoethanol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus tribromide to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
1-Bromoethyl carbonobromidate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, alcohols, or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted esters, amides, or ethers.
Reduction: Formation of 1-bromoethanol.
Oxidation: Formation of bromoacetic acid or other oxidized derivatives.
科学的研究の応用
1-Bromoethyl carbonobromidate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the introduction of bromoethyl groups into molecules. It is also used in the synthesis of complex organic compounds and intermediates.
Biology: Employed in the modification of biomolecules such as proteins and nucleic acids for labeling or cross-linking studies.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of new polymers and coatings.
作用機序
The mechanism of action of 1-bromoethyl carbonobromidate involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups into the molecule. The carbonyl group can participate in reduction and oxidation reactions, leading to the formation of different derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Similar Compounds
1-Bromoethyl acetate: Similar in structure but contains an acetate group instead of a carbonobromidate group.
1-Bromoethyl benzoate: Contains a benzoate group, making it more aromatic and less reactive in certain conditions.
1-Bromoethyl formate: Contains a formate group, making it more prone to hydrolysis.
Uniqueness
1-Bromoethyl carbonobromidate is unique due to the presence of both bromine and carbonyl functional groups, which provide a combination of reactivity that is not commonly found in other compounds. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
91832-50-7 |
|---|---|
分子式 |
C3H4Br2O2 |
分子量 |
231.87 g/mol |
IUPAC名 |
1-bromoethyl carbonobromidate |
InChI |
InChI=1S/C3H4Br2O2/c1-2(4)7-3(5)6/h2H,1H3 |
InChIキー |
AGGRKOLHRCSNQD-UHFFFAOYSA-N |
正規SMILES |
CC(OC(=O)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


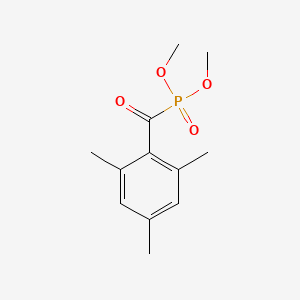
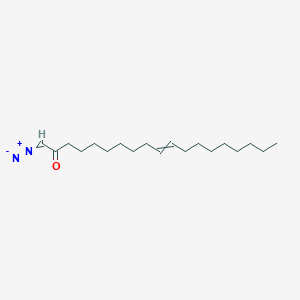
![1-[4-(Propan-2-yl)phenyl]propane-2-peroxol](/img/structure/B14353019.png)
![[2-methoxy-5-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B14353024.png)
![Ethyl 4-[[methyl(nitroso)carbamoyl]amino]benzoate](/img/structure/B14353041.png)
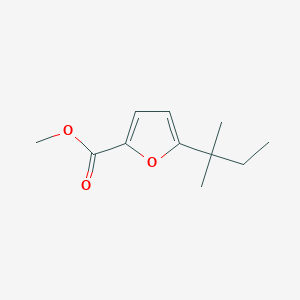
![3-{[1-(Dodecyloxy)-3-hydroxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14353055.png)
![[3-(Chloromethoxy)prop-1-yn-1-yl]benzene](/img/structure/B14353056.png)
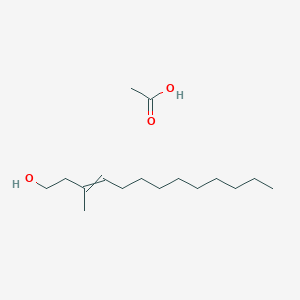
![3-Methyl-1-(4'-pentyl[1,1'-biphenyl]-4-yl)pentan-1-one](/img/structure/B14353073.png)
![Diethyl {[benzoyl(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14353079.png)

